4-(2-Fluorophenoxymethyl)benzene-1-carbothioamide
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Overview
Description
4-(2-Fluorophenoxymethyl)benzene-1-carbothioamide is a chemical compound with the molecular formula C14H12FNOS. It is primarily used for research purposes and has various applications in scientific studies. The compound is known for its unique chemical structure, which includes a fluorophenyl group and a carbothioamide group, making it a subject of interest in various fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenoxymethyl)benzene-1-carbothioamide typically involves the reaction of 2-fluorophenol with benzyl chloride in the presence of a base to form 2-fluorophenylmethyl benzyl ether. This intermediate is then reacted with thiourea under acidic conditions to yield the final product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenoxymethyl)benzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Fluorophenoxymethyl)benzene-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenoxymethyl)benzene-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-3-(2-fluorophenoxymethyl)benzene-1-carbothioamide
- 4-[(2-fluorophenoxy)methyl]benzene-1-carboximidamide hydrochloride
Uniqueness
4-(2-Fluorophenoxymethyl)benzene-1-carbothioamide is unique due to its specific combination of a fluorophenyl group and a carbothioamide group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C14H12FNOS |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
4-[(2-fluorophenoxy)methyl]benzenecarbothioamide |
InChI |
InChI=1S/C14H12FNOS/c15-12-3-1-2-4-13(12)17-9-10-5-7-11(8-6-10)14(16)18/h1-8H,9H2,(H2,16,18) |
InChI Key |
DCZGPWCHQXCFHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=S)N)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.